1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine 1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 1209865-32-6
VCID: VC11979056
InChI: InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)16(14)17(21)20-10-9-13(11-20)12-5-2-1-3-6-12/h1-8,13H,9-11H2
SMILES: C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Molecular Formula: C17H15ClFNO
Molecular Weight: 303.8 g/mol

1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine

CAS No.: 1209865-32-6

Cat. No.: VC11979056

Molecular Formula: C17H15ClFNO

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine - 1209865-32-6

Specification

CAS No. 1209865-32-6
Molecular Formula C17H15ClFNO
Molecular Weight 303.8 g/mol
IUPAC Name (2-chloro-6-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)16(14)17(21)20-10-9-13(11-20)12-5-2-1-3-6-12/h1-8,13H,9-11H2
Standard InChI Key KBQZABUCRWIMLU-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
Canonical SMILES C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Chloro-6-fluorobenzoyl)-3-phenylpyrrolidine belongs to the class of N-acylated pyrrolidines, featuring a benzoyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively. Its IUPAC name, (2-chloro-6-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone, reflects its bifunctional aromatic and heterocyclic components. Key molecular descriptors include:

PropertyValue
CAS Number1209865-32-6
Molecular FormulaC17H15ClFNO\text{C}_{17}\text{H}_{15}\text{ClFNO}
Molecular Weight303.8 g/mol
SMILES NotationC1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F
InChI KeyKBQZABUCRWIMLU-UHFFFAOYSA-N

The presence of electron-withdrawing substituents (Cl, F) on the benzoyl ring enhances the compound’s electrophilicity, potentially influencing its reactivity in synthetic applications.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-phenylpyrrolidine likely involves a two-step process:

  • Pyrrolidine Functionalization: 3-Phenylpyrrolidine is acylated with 2-chloro-6-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .

A patent describing similar N-acylation reactions (EP0295218A1) highlights the use of excess piperidine under reflux conditions to achieve high yields . For this compound, substituting piperidine with 3-phenylpyrrolidine and optimizing reaction temperatures (30–40°C) could enhance efficiency .

Scalability and Industrial Relevance

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity
3-Chloro-2-fluorophenyl MDM2 inhibitors Replaces pyrrolidine with pyridinyl oxindoleKi=6.5nMK_i = 6.5 \, \text{nM}
(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone Piperazine core instead of pyrrolidineUndisclosed

The pyrrolidine derivative’s smaller ring size may improve blood-brain barrier penetration compared to piperazine analogs .

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